molecular formula C22H22O5 B14743389 Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate CAS No. 6327-84-0

Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate

Cat. No.: B14743389
CAS No.: 6327-84-0
M. Wt: 366.4 g/mol
InChI Key: PVRZLYTVZVHHPI-UHFFFAOYSA-N
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Description

Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C22H22O5. It is a cyclopropane derivative characterized by the presence of benzoyl and phenyl groups attached to the cyclopropane ring, along with two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate typically involves the reaction of alpha,alpha-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc. This reaction yields the desired cyclopropane derivative as a single geometrical isomer . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can make it reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can modulate the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is unique due to the presence of both benzoyl and phenyl groups on the cyclopropane ring, along with two ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

6327-84-0

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C22H22O5/c1-3-26-20(24)22(21(25)27-4-2)17(15-11-7-5-8-12-15)18(22)19(23)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

PVRZLYTVZVHHPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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